1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

PDE4 inhibition Cocrystallography Scaffold-based drug design

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 113808-88-1) is a heterocyclic building block belonging to the 3,5-dimethylpyrazole-4-carboxylic acid family. It possesses a molecular formula of C₁₂H₁₁BrN₂O₂, a molecular weight of 295.13 g/mol, and a melting point of 230–233 °C.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
CAS No. 113808-88-1
Cat. No. B1284958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS113808-88-1
Molecular FormulaC12H11BrN2O2
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C(=O)O
InChIInChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,16,17)
InChIKeyPIBOZBTXIGCQQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 113808-88-1): Core Chemical Identity and Research-Grade Procurement Baseline


1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 113808-88-1) is a heterocyclic building block belonging to the 3,5-dimethylpyrazole-4-carboxylic acid family . It possesses a molecular formula of C₁₂H₁₁BrN₂O₂, a molecular weight of 295.13 g/mol, and a melting point of 230–233 °C [1]. The compound features a 4-bromophenyl substituent at the N1 position, a carboxylic acid handle at C4, and methyl groups at C3 and C5, making it a versatile intermediate for medicinal chemistry and cross-coupling applications. It is commercially available from multiple vendors at 95–97% purity .

Why 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Its Cl, F, or Unsubstituted Phenyl Analogs in Medicinal Chemistry and Cross-Coupling Workflows


The 4-bromophenyl substituent imparts unique physicochemical properties and synthetic utility that are absent in the 4-chloro, 4-fluoro, and unsubstituted phenyl analogs. The bromine atom provides a substantially higher calculated logP (3.106) compared to the chloro (approx. 2.74) and unsubstituted phenyl (approx. 2.17) derivatives, directly affecting lipophilicity, membrane permeability, and pharmacokinetic profiles in lead optimization [1]. Critically, the C–Br bond serves as a superior handle for Suzuki–Miyaura cross-coupling compared to C–Cl bonds, enabling more efficient late-stage diversification with lower catalyst loadings and reduced dehalogenation side reactions [2]. Furthermore, the increased molecular weight (295.13 vs. 250.68 for Cl, 234.23 for F, 216.24 for H) provides a distinct mass fragment for LC-MS tracking in metabolic studies . Generic substitution thus compromises both synthetic efficiency and the integrity of structure–activity relationship data.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid vs. Closest Analogs


PDE4 Inhibitor Scaffold: The 4-Bromophenyl Group Provides a Validated Entry Point into a Co-Crystallography-Optimized Inhibitor Family

The 4-carboxylic acid handle on the 3,5-dimethylpyrazole core is a critical pharmacophore in a family of potent PDE4 inhibitors discovered through iterative scaffold-based drug design and X-ray cocrystallography [1]. The closest crystallographically validated analog, 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester, was co-crystallized with PDE4D (PDB: 1Y2E), confirming that the N1-aryl substituent directly engages the enzyme binding pocket [1]. While quantitative PDE4 IC₅₀ data for the 4-bromophenyl carboxylic acid itself have not been published, the bromine atom serves as a synthetic placeholder for rapid diversification to optimized 4-substituted analogs. The 4-bromo intermediate thus provides a direct entry point into a structure-guided optimization program that has demonstrated a 4,000-fold improvement in PDE4 potency over only two rounds of synthesis [2]. In contrast, the 4-chloro, 4-fluoro, and unsubstituted phenyl analogs lack this specific connection to the co-crystallography-validated series.

PDE4 inhibition Cocrystallography Scaffold-based drug design Inflammation

Suzuki–Miyaura Cross-Coupling Superiority: Bromopyrazoles Outperform Iodopyrazoles and Enable Late-Stage Diversification Inaccessible to Chloro Analogs

In a direct comparative study of halogenated aminopyrazoles in Suzuki–Miyaura cross-coupling, bromopyrazoles demonstrated significantly reduced dehalogenation side reactions compared to iodopyrazoles, and higher reactivity than chloropyrazoles under standard conditions [1]. The 4-bromophenyl substituent on the target compound provides a competent C–Br bond for palladium-catalyzed cross-coupling, enabling efficient late-stage diversification at the N1-aryl position. This reactivity profile is not accessible with the 4-chloro analog, which requires harsher conditions or specialized ligands for oxidative addition, nor with the 4-fluoro or unsubstituted phenyl analogs, which lack a cross-coupling handle altogether. The carboxylic acid group at C4 remains orthogonal to Suzuki coupling conditions, permitting sequential functionalization.

Suzuki-Miyaura coupling C-C bond formation Late-stage functionalization Heterocyclic chemistry

Physicochemical Differentiation: Higher logP and Melting Point Enable Chromatographic Resolution and Solid-Phase Handling Relative to Chloro and Unsubstituted Analogs

The target compound exhibits a calculated logP of 3.106 and a melting point of 230–233 °C, which differ markedly from the 4-chloro analog (MW 250.68, logP approx. 2.74) and the unsubstituted phenyl analog (MW 216.24, logP approx. 2.17) [1]. The higher logP translates to a longer retention time on reversed-phase HPLC (estimated ΔtR ≈ 1.5–2.5 min under typical C18 gradient conditions), enabling baseline separation from earlier-eluting analogs in reaction monitoring. The elevated melting point facilitates purification by recrystallization and ensures stable, non-hygroscopic storage at room temperature, as confirmed by vendor specifications . These tangible handling advantages reduce procurement risk for laboratories performing parallel synthesis or building fragment libraries.

Lipophilicity Chromatographic separation Solid-phase synthesis Physicochemical properties

High-Value Application Scenarios for 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Driven by Quantitative Evidence


Structure-Guided PDE4 Inhibitor Optimization Using the 4-Bromophenyl Carboxylic Acid as a Key Intermediate

Medicinal chemistry teams pursuing PDE4 inhibitors for inflammatory or CNS indications should procure this compound as the entry point to a co-crystallography-validated scaffold. The 4-bromophenyl group can be diversified via Suzuki coupling to explore substituent effects on PDE4D binding, leveraging the 4,000-fold potency improvement precedent established through iterative scaffold-based design [1]. The carboxylic acid at C4 allows direct conjugation to amines or alcohols without protection/deprotection of the pyrazole NH, which is absent in this N1-substituted scaffold.

Parallel Library Synthesis via Suzuki–Miyaura Late-Stage Diversification

For high-throughput medicinal chemistry or agrochemical discovery, the 4-bromophenyl handle provides a single, competent cross-coupling site that reacts efficiently under mild Pd-catalyzed conditions with broad boronic acid scope [2]. This enables the generation of 48–96 member libraries in parallel format. The 4-chloro analog cannot match this reactivity profile without specialized ligands, and the 4-fluoro/phenyl analogs offer no cross-coupling handle, making the bromo compound the only viable choice for this workflow.

Biophysical Fragment Screening and Crystallography Soaking Experiments

The combination of the bromine anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα) and the carboxylic acid hydrogen-bonding motif makes this compound an excellent fragment for X-ray crystallographic screening [1]. The melting point of 230–233 °C ensures the compound remains crystalline and stable during storage and dispensing, unlike lower-melting analogs that may require cold storage. The bromine atom also provides a distinct mass envelope (1:1 M:M+2 isotope pattern) for unambiguous identification in native mass spectrometry screening.

LC-MS/MS Method Development and Metabolite Identification Using the Distinctive Bromine Isotope Signature

The characteristic ¹⁹Br/⁸¹Br isotope pattern (approx. 1:1 ratio at M and M+2) provides an unambiguous mass spectrometric signature that distinguishes this compound from its chloro (3:1 ratio) and fluoro (no isotope pattern) analogs in complex biological matrices [1]. This enables sensitive and selective multiple reaction monitoring (MRM) transitions for ADME studies, where the higher logP of 3.106 also predicts improved membrane permeability compared to more polar analogs.

Quote Request

Request a Quote for 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.